molecular formula C21H18ClNO2 B4233502 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

Cat. No. B4233502
M. Wt: 351.8 g/mol
InChI Key: ODZQJXOBLAIHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide, also known as BCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCB belongs to the class of compounds known as benzamides, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of pro-inflammatory cytokines. In addition, 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has also been shown to inhibit the growth of blood vessels (angiogenesis) in tumors, which is necessary for their growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide in lab experiments is its wide range of biological activities. 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide. One area of research is the development of more efficient synthesis methods for 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide, which can increase the overall yield and purity of the compound. Another area of research is the identification of the specific enzymes and pathways that are inhibited by 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide, which can provide insights into its mechanism of action. In addition, further studies are needed to investigate the potential therapeutic applications of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide in various diseases, such as cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-20-12-5-4-9-18(20)14-23-21(24)17-10-6-11-19(13-17)25-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZQJXOBLAIHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.